N-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2,4-dichlorobenzamide
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Overview
Description
N-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2,4-dichlorobenzamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a bromophenyl group, a thioxo group, and a dichlorobenzamide moiety.
Preparation Methods
The synthesis of N-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2,4-dichlorobenzamide involves several steps. One common method includes the reaction of chloro acetyl chloride with triethylacetic acid in ethanol, followed by the addition of 4-(4-bromo-phenyl)thiazol-2-amine. The reaction mixture is refluxed for 2-3 hours, cooled, and then poured into ice-cold water to precipitate the product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including substitution and coupling reactions. For instance, it can participate in Suzuki cross-coupling reactions with arylboronic acids, yielding imine derivatives . Common reagents used in these reactions include palladium catalysts and bases such as potassium carbonate. The major products formed from these reactions are often imine derivatives with diverse functional groups.
Scientific Research Applications
N-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2,4-dichlorobenzamide has shown promising potential in scientific research. It has been evaluated for its antimicrobial activity against various bacterial and fungal species, as well as its anticancer activity against human breast adenocarcinoma cancer cell lines . Additionally, it has been studied for its antioxidant and toxicity properties, making it a candidate for developing novel antimicrobial agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been reported to exhibit antimicrobial, antiviral, anticancer, mucolytic, antioxidant, and antihypertensive effects . The exact molecular targets and pathways involved in these effects are still under investigation, but they likely include interactions with enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
N-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2,4-dichlorobenzamide can be compared with other similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds share similar structural features and exhibit comparable biological activities, including antimicrobial and anticancer properties. the unique combination of functional groups in this compound may confer distinct advantages in terms of potency and selectivity.
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrCl2N4OS/c17-9-1-4-11(5-2-9)23-14(21-22-16(23)25)8-20-15(24)12-6-3-10(18)7-13(12)19/h1-7H,8H2,(H,20,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYXHCHMSMINCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)CNC(=O)C3=C(C=C(C=C3)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrCl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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